6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione
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Overview
Description
6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that features a triazine ring substituted with benzylsulfanyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione typically involves the reaction of 1,4-diphenyl-1,3,5-triazine-2-thiol with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with potassium carbonate or sodium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the benzyl halide, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like primary amines or thiols can react under basic conditions to substitute the benzylsulfanyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzylsulfanyl)-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-pyrazinamine
- 1,4-Diphenyl-1,3,5-triazine-2-thiol
- Benzylsulfanyl derivatives of other heterocycles
Uniqueness
6-(Benzylsulfanyl)-1,4-diphenyl-1,3,5-triazine-2(1H)-thione is unique due to its combination of a triazine ring with benzylsulfanyl and diphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the benzylsulfanyl group can enhance the compound’s lipophilicity and ability to interact with biological membranes.
Properties
CAS No. |
39543-11-8 |
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Molecular Formula |
C22H17N3S2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
6-benzylsulfanyl-1,4-diphenyl-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C22H17N3S2/c26-21-23-20(18-12-6-2-7-13-18)24-22(25(21)19-14-8-3-9-15-19)27-16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
SWFGLNBUEOKIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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